molecular formula C8H11Cl2N B2946384 (4-Chloro-2-ethylphenyl)amine hydrochloride CAS No. 1609403-52-2

(4-Chloro-2-ethylphenyl)amine hydrochloride

Cat. No.: B2946384
CAS No.: 1609403-52-2
M. Wt: 192.08
InChI Key: DTDSCNDLPIBBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-2-ethylphenyl)amine hydrochloride is a chemical compound with the molecular formula C8H10ClN·HCl. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and an ethyl group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-ethylphenyl)amine hydrochloride typically involves the chlorination of 2-ethylaniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-ethylphenyl)amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylamine derivatives.

Scientific Research Applications

(4-Chloro-2-ethylphenyl)amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-2-ethylphenyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-ethylphenyl)amine hydrochloride
  • (4-Chloro-2-methylphenyl)amine hydrochloride
  • (4-Chloro-2-ethylphenol)

Uniqueness

(4-Chloro-2-ethylphenyl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and ethyl groups on the aniline ring influences its reactivity and interactions with other molecules, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-chloro-2-ethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDSCNDLPIBBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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